molecular formula C16H17ClN2O5S B608175 JC-171 CAS No. 2112809-98-8

JC-171

Cat. No.: B608175
CAS No.: 2112809-98-8
M. Wt: 384.83
InChI Key: KQRQPMUPYDOTCA-UHFFFAOYSA-N
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Scientific Research Applications

JC-171 has a wide range of scientific research applications, including:

Mechanism of Action

JC-171 blocks NLRP3 inflammasome activation and IL-1β production in primary macrophages . It results in a substantial decrease in the frequency of MOG 35-55 -specific Th17 cells in the spleens and spinal cords of EAE mice .

Safety and Hazards

JC-171 is not classified as a hazardous substance or mixture .

Future Directions

JC-171 is a promising NLRP3 inflammasome inhibitor and plays an important role in vivo and in vitro . It effectively blocks disease progression in EAE mice . Further studies are needed to determine the mechanism of NLRP3 inhibition by this molecule and to optimize its dose .

Preparation Methods

Synthetic Routes and Reaction Conditions

JC-171 is synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically starts with the preparation of a hydroxysulfonamide analog, followed by several chemical transformations to introduce the desired functional groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and ensuring stringent quality control measures. The compound is typically produced in solid form and stored under specific conditions to maintain its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions

JC-171 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced analogs.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Comparison with Similar Compounds

Similar Compounds

    JC-21: The parent compound of JC-171, which also inhibits the NLRP3 inflammasome but with different potency and selectivity.

    MCC950: Another well-known NLRP3 inflammasome inhibitor with a similar mechanism of action.

Uniqueness of this compound

This compound stands out due to its high selectivity and potency in inhibiting the NLRP3 inflammasome. It has shown superior efficacy in preclinical models of inflammatory diseases compared to other inhibitors. Additionally, the sulfonamide modifications in this compound enhance its stability and bioavailability, making it a promising candidate for further development .

Properties

CAS No.

2112809-98-8

Molecular Formula

C16H17ClN2O5S

Molecular Weight

384.83

IUPAC Name

5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide

InChI

InChI=1S/C16H17ClN2O5S/c1-24-15-7-4-12(17)10-14(15)16(20)18-9-8-11-2-5-13(6-3-11)25(22,23)19-21/h2-7,10,19,21H,8-9H2,1H3,(H,18,20)

InChI Key

KQRQPMUPYDOTCA-UHFFFAOYSA-N

SMILES

O=C(NCCC1=CC=C(S(=O)(NO)=O)C=C1)C2=CC(Cl)=CC=C2OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JC171;  JC 171;  JC-171

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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